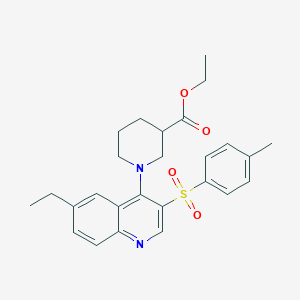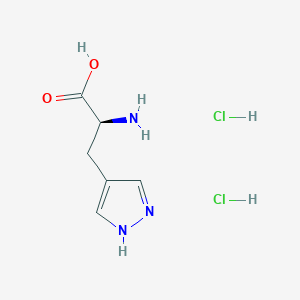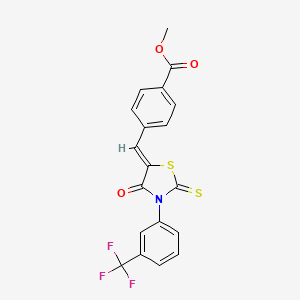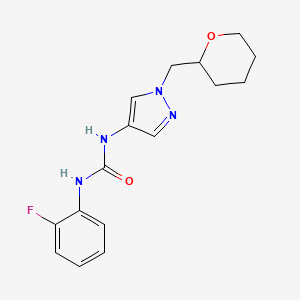![molecular formula C12H11ClN2S B2408845 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine CAS No. 677754-72-2](/img/structure/B2408845.png)
2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has attracted the attention of scientists due to its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Synthesis and Structural Characterization
Research involving compounds structurally related to 2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine focuses on the synthesis and characterization of novel derivatives, exploring their potential in various applications. For instance, studies on 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate reveal insights into their structural properties through techniques like NMR, IR, mass spectroscopy, and X-ray diffraction. These compounds exhibit diverse hydrogen-bond interactions, which are crucial for understanding their reactivity and potential uses in medicinal chemistry (Stolarczyk et al., 2018).
Antiviral and Antimicrobial Properties
The exploration of antiviral activities in pyrimidine derivatives is a significant area of research. Compounds derived from the structural framework of this compound, such as those related to 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, have been investigated for their antiviral properties. These studies have shown promising results against a range of viruses, highlighting the potential of these derivatives in antiviral drug development (Holý et al., 2002).
Electronic and Photophysical Properties
The electronic and photophysical properties of pyrimidine derivatives are also of interest, particularly in materials science. Research into rhenium(I) tricarbonyl complexes containing derivatives similar to this compound has provided insights into their electronic structures and potential applications in developing new materials with unique optical properties (Kirgan et al., 2007).
Applications in Polymer Science
In polymer science, derivatives of this compound contribute to the development of new polymeric materials. For example, research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, similar in structural complexity to this compound, has led to materials with high refractive indices and small birefringence, suitable for optical applications (Tapaswi et al., 2015).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as pyridopyrimidines have been reported to inhibit tyrosine kinases, which are enzymes that catalyze a specific phosphorylation of tyrosine .
Mode of Action
It’s worth noting that related compounds have been found to inhibit tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Biochemical Pathways
Given the potential inhibition of tyrosine kinases, it can be inferred that the compound may impact pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been synthesized and their in silico adme and physicochemical properties have been calculated using software like swissadme .
Result of Action
The inhibition of tyrosine kinases by similar compounds suggests potential effects on cell growth and proliferation .
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-9-6-7-14-12(15-9)16-8-10-4-2-3-5-11(10)13/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCHGUXXNYTBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2408763.png)
![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)
![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)




![5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2408776.png)





![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)